Product packaging for 2-Bromo-5-methyl-3-nitrothiophene(Cat. No.:CAS No. 82834-45-5)

2-Bromo-5-methyl-3-nitrothiophene

Cat. No.: B1283364
CAS No.: 82834-45-5
M. Wt: 222.06 g/mol
InChI Key: WVRAXKINGAIWLD-UHFFFAOYSA-N
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Description

Contextualization of Thiophene (B33073) Derivatives in Heterocyclic Chemistry

Thiophene, a five-membered aromatic heterocycle containing a single sulfur atom, is a fundamental structural motif in a myriad of organic compounds. researchgate.net Its unique electronic properties, arising from the delocalization of pi-electrons across the ring, render it an interesting and versatile building block in the synthesis of more complex molecules. researchgate.net The thiophene nucleus is isosteric with benzene (B151609), meaning it has a similar size and shape, which often allows for its substitution in biologically active molecules without a significant loss of activity. nih.gov This principle has been widely exploited in medicinal chemistry, leading to the development of numerous thiophene-containing drugs. nih.gov

Thiophene derivatives are not only prevalent in pharmaceuticals but also play a crucial role in the development of advanced materials. The ability of the thiophene ring to participate in the formation of extended conjugated systems makes it a key component in organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. nih.gov

Significance of Halogenated and Nitrated Thiophenes in Organic Synthesis

The introduction of halogen and nitro groups onto the thiophene ring dramatically expands its synthetic utility. Halogenated thiophenes, particularly bromo and iodo derivatives, are versatile intermediates in a wide array of cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. These reactions allow for the formation of new carbon-carbon bonds, enabling the construction of complex molecular architectures. The bromine atom in halogenated thiophenes serves as a reactive handle, facilitating the introduction of various functional groups and the elaboration of the molecular scaffold. researchgate.net

Nitrated thiophenes are also of considerable importance in organic synthesis. The nitro group is a strong electron-withdrawing group, which deactivates the thiophene ring towards electrophilic substitution but activates it towards nucleophilic aromatic substitution. This allows for the regioselective introduction of nucleophiles onto the thiophene ring. Furthermore, the nitro group can be readily reduced to an amino group, providing a gateway to a diverse range of further chemical transformations and the synthesis of various nitrogen-containing heterocyclic systems. sigmaaldrich.com

Specific Focus on 2-Bromo-5-methyl-3-nitrothiophene: A Review of its Academic Relevance

This compound is a trifunctionalized thiophene derivative that combines the synthetic advantages of a bromo, a methyl, and a nitro group on the same thiophene core. This unique combination of functional groups makes it a valuable and versatile building block in organic synthesis.

The presence of the bromine atom at the 2-position allows for its participation in various cross-coupling reactions, enabling the introduction of aryl, alkyl, or other organic moieties at this position. The methyl group at the 5-position can influence the electronic properties of the ring and can also be a site for further functionalization. The nitro group at the 3-position, being a strong electron-withdrawing group, activates the bromine atom for nucleophilic substitution and can itself be a precursor for an amino group.

While specific, large-scale applications of this compound are not widely documented in publicly available literature, its structure suggests significant potential as an intermediate in the synthesis of more complex and potentially bioactive molecules. Its academic relevance lies in its utility as a model compound for studying the reactivity of polysubstituted thiophenes and as a starting material for the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C5H4BrNO2S
Molecular Weight 222.06 g/mol
CAS Number 82834-45-5
Appearance Not available
Melting Point Not available
Boiling Point Not available
Density Not available

Synthesis of this compound

A plausible synthetic route to this compound would likely involve a two-step process starting from 3-methylthiophene (B123197). The first step would be the bromination of 3-methylthiophene to yield 2-bromo-3-methylthiophene. A common method for this transformation involves the use of N-bromosuccinimide (NBS) in a suitable solvent like a mixture of chloroform (B151607) and acetic acid. chemicalbook.com The reaction is typically carried out at a controlled temperature to ensure regioselective bromination at the more reactive 2-position of the thiophene ring. chemicalbook.com

The second step would be the nitration of the resulting 2-bromo-3-methylthiophene. The nitration of thiophene derivatives requires careful control of reaction conditions to avoid over-nitration or decomposition. A mixture of nitric acid and sulfuric acid is a common nitrating agent. The nitro group would be expected to direct to the 5-position due to the directing effects of the bromo and methyl substituents. However, to obtain the desired 3-nitro isomer, a different regiochemical outcome is needed. It is possible that the synthesis proceeds via the nitration of 2-methylthiophene (B1210033) first, followed by bromination, or that specific reaction conditions can favor the formation of the 3-nitro isomer during the nitration of 2-bromo-5-methylthiophene. Without a specific literature procedure for the target molecule, the exact conditions and order of steps remain speculative.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4BrNO2S B1283364 2-Bromo-5-methyl-3-nitrothiophene CAS No. 82834-45-5

Properties

IUPAC Name

2-bromo-5-methyl-3-nitrothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO2S/c1-3-2-4(7(8)9)5(6)10-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRAXKINGAIWLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80566215
Record name 2-Bromo-5-methyl-3-nitrothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82834-45-5
Record name 2-Bromo-5-methyl-3-nitrothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 82834-45-5
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Chemical Reactivity and Mechanistic Investigations of 2 Bromo 5 Methyl 3 Nitrothiophene

Nucleophilic Aromatic Substitution (SNAr) Reactions

2-Bromo-5-methyl-3-nitrothiophene is an activated substrate for nucleophilic aromatic substitution (SNAr) reactions. The presence of the strongly electron-withdrawing nitro group at the 3-position and the bromine atom, a good leaving group, at the 2-position facilitates the attack of nucleophiles on the thiophene (B33073) ring.

Kinetic studies have been performed on the SNAr reactions of 2-bromo-3-methyl-5-nitrothiophene (B2786539) with primary amines, including n-butylamine and benzylamine, in benzene (B151609). rsc.orgresearchgate.net These reactions proceed via the typical addition-elimination mechanism characteristic of SNAr pathways. The nucleophilic amine attacks the carbon atom bearing the bromine, leading to the formation of an intermediate complex, which then eliminates the bromide ion to yield the substituted product. For some related thiophene substrates, these reactions with primary amines have been shown to be base-catalyzed. rsc.orgresearchgate.net

The reactivity of this compound with various secondary amines has also been a subject of kinetic investigation. rsc.orgresearchgate.net Studies involving pyrrolidine (B122466), piperidine, morpholine, and N-benzylamine in benzene have been reported. rsc.orgresearchgate.net The reaction with piperidine, known as piperidinodebromination, has been studied in several solvents to understand the effect of the reaction medium on the substitution rate. rsc.org Computational studies on the SNAr mechanism of similar 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine confirm a stepwise pathway where pyrrolidine facilitates the departure of the leaving group. nih.gov

An unexpected activation by the alkyl group has been noted, which is an exception to the typical electron-releasing behavior of such groups. rsc.org The reaction rates have been measured at different temperatures, allowing for the calculation of thermodynamic parameters which offer insights into reagent-solvent interactions. nih.gov

Table 1: Second-Order Rate Constants (k₂) for the Reaction of 2-Bromo-3-nitro-5-methylthiophene with Nucleophiles in Methanol (B129727)

Nucleophile Temperature (°C) k₂ (L mol⁻¹ s⁻¹)
Piperidine 20.0 3.39 x 10⁻³
Piperidine 30.0 7.94 x 10⁻³
Piperidine 40.0 1.76 x 10⁻²
Sodium thiophenoxide 20.0 2.50 x 10⁻¹

Data sourced from Consiglio, G., et al. (1982). rsc.org

The SNAr reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com In the reaction of this compound with amines, the nucleophile adds to the C2 position of the thiophene ring, forming a resonance-stabilized anionic σ-complex. rsc.orgresearchgate.net The formation of this intermediate is generally considered the rate-limiting step in these reactions. rsc.orgresearchgate.net The hypothesis of a zwitterionic structure for this intermediate has also been considered in theoretical studies of related thiophene systems. researchgate.net Although often transient, these Meisenheimer intermediates can sometimes be detected or even isolated, providing strong evidence for the stepwise mechanism. masterorganicchemistry.com

The choice of solvent significantly influences the rate and mechanism of SNAr reactions. nih.gov For instance, the piperidinodebromination of related bromo-nitro-thiophenes has been studied in solvents of varying polarity, such as benzene, dioxane, and aqueous dioxane mixtures. rsc.org Studies on similar nitrothiophenes show that reactions proceed faster in room-temperature ionic liquids compared to conventional solvents like methanol or benzene. nih.gov This is attributed to the unique solvation effects and interactions within the ionic liquid medium. nih.gov The rate of reaction is affected by properties such as the solvent's hydrogen-bond donating (HBD) ability and polarity. nih.gov For example, solvents that can effectively solvate the charged Meisenheimer complex intermediate can stabilize it and accelerate the reaction. Conversely, strong hydrogen-bonding interactions between a protic solvent and the amine nucleophile can stabilize the reactant, leading to a decrease in the reaction rate. nih.gov

Table 2: Solvent Effect on the Rate Constant (k) for Piperidinodebromination of a Related Compound (5-bromo-2-nitro-3-ethylthiophene) at 20.0 °C

Solvent k (s⁻¹)
Benzene 1.48 x 10⁻⁴
Dioxan 1.14 x 10⁻⁴
Dioxan-Water (60:40) 1.50 x 10⁻³
Dioxan-Water (10:90) 1.13 x 10⁻²

Data illustrates general trends and is sourced from Consiglio, G., et al. (1982) for a structurally similar compound. rsc.org

Base catalysis can play a crucial role in SNAr reactions, particularly in the step involving the deprotonation of the intermediate complex. In the reactions of certain 2-bromo-3-X-5-nitrothiophenes with primary amines like n-butylamine and benzylamine, the process has been found to be base-catalyzed. rsc.orgresearchgate.net Interestingly, the analysis of the kinetic data suggests that the catalysis affects the first step of the reaction pathway—the formation of the intermediate—rather than the subsequent decomposition of this intermediate. rsc.orgresearchgate.net However, this is not a universal feature, as other related SNAr reactions show kinetic constants that are not affected by an increase in amine concentration, indicating a lack of base catalysis. rsc.orgresearchgate.net

Cross-Coupling Reactions

The bromine atom at the C-2 position of this compound serves as a versatile leaving group in various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling for Arylation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex. libretexts.org For this compound, this reaction would involve its coupling with an arylboronic acid or ester to yield the corresponding 2-aryl-5-methyl-3-nitrothiophene.

The general mechanism involves three key steps: oxidative addition of the bromothiophene to a Pd(0) catalyst, transmetalation of the aryl group from the boron species to the palladium center, and reductive elimination to release the arylated thiophene product and regenerate the Pd(0) catalyst. libretexts.org The presence of a base is crucial for activating the organoboron reagent.

While specific studies on this compound are not extensively documented, research on similar substrates, such as 2,5-dibromo-3-hexylthiophene (B54134), demonstrates that Suzuki-Miyaura coupling is a viable method for the arylation of bromothiophenes. nih.gov In these reactions, a variety of arylboronic acids can be employed, tolerating both electron-donating and electron-withdrawing substituents. nih.govresearchgate.net The strong electron-withdrawing effect of the nitro group in this compound is expected to facilitate the initial oxidative addition step, potentially allowing the reaction to proceed under mild conditions.

Below is a table summarizing typical conditions for Suzuki-Miyaura coupling of bromothiophenes with various arylboronic acids, which could be adapted for this compound.

Arylboronic AcidCatalystBaseSolventTemperature (°C)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O90Moderate to Good nih.gov
4-Methylphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O90Good nih.gov
4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O90Good nih.gov
3-Chloro-4-fluorophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O90Moderate nih.gov

Sonogashira Coupling for Alkynylation

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction would transform this compound into a 2-alkynyl-5-methyl-3-nitrothiophene derivative.

The catalytic cycle is believed to involve the formation of a copper acetylide, which then undergoes transmetalation to a palladium(II) complex that has been formed through the oxidative addition of the bromothiophene. wikipedia.org Reductive elimination then yields the alkynylated product. Copper-free Sonogashira protocols have also been developed. nih.govorganic-chemistry.org

The reactivity of bromothiophenes in Sonogashira coupling has been demonstrated. researchgate.net For this compound, the electron-withdrawing nitro group is anticipated to enhance its reactivity as an electrophile in the oxidative addition step. The reaction can be performed under mild conditions and tolerates a range of functional groups on the alkyne coupling partner. wikipedia.org

The following table presents representative conditions for the Sonogashira coupling of bromoarenes, which can serve as a starting point for the alkynylation of this compound.

AlkynePalladium CatalystCopper Co-catalystBaseSolventTemperatureReference
PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHFRoom Temp. to 60°C researchgate.net
TrimethylsilylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHF60°C researchgate.net
1-HexynePd(PPh₃)₄CuIi-Pr₂NHBenzeneRoom Temp. wikipedia.org
3-Ethynylpyridine[DTBNpP]Pd(crotyl)ClNoneDABCOTHFRoom Temp. nih.gov

Palladium-Catalyzed Transformations

Beyond Suzuki and Sonogashira couplings, the bromine atom in this compound allows for other palladium-catalyzed transformations, such as the Buchwald-Hartwig amination for the synthesis of aminothiophenes. nih.govresearchgate.net This reaction involves the coupling of an aryl halide with a primary or secondary amine in the presence of a palladium catalyst and a strong base.

The catalytic cycle for Buchwald-Hartwig amination also proceeds via oxidative addition, followed by amine coordination, deprotonation, and reductive elimination to form the C-N bond. rsc.org The choice of phosphine (B1218219) ligand is critical for the success of these reactions. The synthesis of various secondary and tertiary aminothiophenes from bromothiophene precursors has been successfully achieved using this methodology. nih.gov Given the electron-deficient nature of the thiophene ring in this compound, it is expected to be a suitable substrate for this transformation.

Electrophilic Aromatic Substitution Reactivity (theoretical considerations given electron-withdrawing groups)

The thiophene ring is inherently an electron-rich aromatic system and typically undergoes electrophilic aromatic substitution readily. However, in this compound, the ring is substituted with a strongly deactivating nitro group. This -NO₂ group significantly reduces the electron density of the thiophene ring, making it much less susceptible to attack by electrophiles.

The remaining unsubstituted position on the ring is C-4. To predict the regioselectivity of a potential electrophilic attack, the directing effects of the existing substituents must be considered:

Nitro group (-NO₂ at C-3): A powerful deactivating group and a meta-director.

Bromo group (-Br at C-2): A deactivating group that is typically an ortho-, para-director.

Methyl group (-CH₃ at C-5): An activating group that is an ortho-, para-director.

Considering the position C-4, it is ortho to the deactivating nitro group and meta to the activating methyl group and the deactivating bromo group. The strong deactivating effect of the nitro group is expected to dominate, making electrophilic aromatic substitution at C-4 highly unfavorable. Any forced reaction would likely require harsh conditions and may result in low yields or decomposition. Therefore, from a theoretical standpoint, this compound is considered to be highly unreactive towards electrophilic aromatic substitution.

Reduction Reactions of the Nitro Group and its Chemical Consequences

The nitro group at the C-3 position is a key functional group that can be readily transformed through reduction. The reduction of a nitro group to an amino group is a common and synthetically useful transformation. Various reducing agents can be employed for this purpose, such as metals in acidic media (e.g., Sn/HCl, Fe/HCl) or catalytic hydrogenation (e.g., H₂, Pd/C).

The reduction of the nitro group in this compound would yield 3-amino-2-bromo-5-methylthiophene. This transformation has significant chemical consequences as it converts a strongly electron-withdrawing group into a strongly electron-donating amino group. This change dramatically alters the electronic properties of the thiophene ring, making it more electron-rich and thus more susceptible to electrophilic attack.

The resulting aminothiophene is a valuable synthetic intermediate. The amino group can be further functionalized, for example, through diazotization to form a diazonium salt. This diazonium salt can then be subjected to various Sandmeyer-type reactions to introduce a wide range of substituents at the C-3 position.

Functional Group Interconversions on the Thiophene Ring

In addition to the reactions described above, other functional group interconversions can be envisaged for this compound, although the presence of the strongly deactivating nitro group may complicate some of these transformations.

One possible reaction is the "halogen dance," a base-induced isomerization of halogenated heterocycles. For the related compound 2-bromo-5-methylthiophene, treatment with lithium diisopropylamide (LDA) has been shown to induce a rearrangement to form 3-bromo-2-lithio-5-methylthiophene. researchgate.net It is conceivable that under specific conditions, a similar rearrangement could be induced with this compound, although the acidic proton at C-4 and the electron-withdrawing nitro group would likely influence the course of the reaction.

Furthermore, the methyl group at C-5 could potentially be functionalized. For instance, radical bromination using N-bromosuccinimide (NBS) could introduce a bromine atom at the benzylic position, leading to the formation of 2-bromo-5-(bromomethyl)-3-nitrothiophene. This new functionality would open up further possibilities for synthetic modifications through nucleophilic substitution reactions.

Structure Reactivity Relationships and Electronic Effects

Hammett-Type Relationships and Linear Free Energy Correlations in Substituted Thiophenes

The Hammett equation, a cornerstone of physical organic chemistry, provides a quantitative framework for understanding the influence of substituents on the reactivity of aromatic compounds. wikipedia.org This linear free-energy relationship correlates reaction rates and equilibrium constants for many reactions involving meta- and para-substituted benzene (B151609) derivatives. wikipedia.orgic.ac.uk The equation is expressed as:

log(k/k₀) = σρ

where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects. wikipedia.org

While originally developed for benzene derivatives, the Hammett equation and other linear free-energy relationships have been successfully applied to heterocyclic systems like thiophene (B33073). rsc.orgrsc.org Studies on substituted thiophenes have shown that the electronic effects of substituents can be effectively correlated with their reactivity. rsc.orgrsc.org For instance, the application of multivariate statistics and principal components analysis has demonstrated a strict proportionality of substituent effects between α-substituted thiophenes and para-substituted benzene derivatives. rsc.org

In the context of nucleophilic aromatic substitution (SNAr) reactions of substituted thiophenes, linear free energy correlations have provided valuable insights into reaction mechanisms. For example, the rates of piperidino-substitution of 3-X-5-nitro-2-thienyl phenyl sulphones have been shown to correlate with the Hammett substituent constant σp⁻. rsc.org The positive ρ value observed in these reactions indicates that the reaction is accelerated by electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. wikipedia.orgrsc.org

Kinetic studies on the piperidino-debromination of 2-bromo-3-nitro-5-X-thiophenes and 2-bromo-4-methyl-3-nitro-5-X-thiophenes have further confirmed the applicability of the Hammett relationship to tetrasubstituted thiophenes. rsc.org This is noteworthy because the geometry of the five-membered thiophene ring minimizes the steric interactions that often complicate such correlations in six-membered rings like benzene. rsc.org

Influence of the Methyl Group at C-5 on Reactivity

The methyl group at the C-5 position of 2-bromo-5-methyl-3-nitrothiophene exerts a significant influence on the molecule's reactivity. Generally, alkyl groups are considered electron-donating, which would be expected to decrease the rate of nucleophilic aromatic substitution by destabilizing the negatively charged intermediate. However, studies on the reactivity of alkyl-substituted nitrothiophenes have revealed a more complex behavior.

In some instances, an unexpected activating effect of the alkyl group has been observed in nucleophilic substitution reactions of bromo-nitro-thiophenes. rsc.org This departure from the typical electron-releasing character of alkyl groups suggests that other factors, such as hyperconjugation or specific interactions with the transition state, may be at play.

Conversely, in electrophilic substitution reactions, the methyl group generally acts as an activating group. rsc.org For example, in the protodetritiation of 2- and 3-tritiothiophen in acidic media, the presence of a methyl group increases the reaction rate. rsc.org However, the activating effect is not always additive when multiple methyl groups are present. rsc.org

It is also important to consider the directing effect of the methylthio substituent in reactions such as lithiation, which can influence the position of subsequent substitutions on the thiophene ring. acs.org

Steric Effects in Nucleophilic Aromatic Substitution

Steric effects, arising from the spatial arrangement of atoms, can significantly impact the rate and regioselectivity of reactions. numberanalytics.com In nucleophilic aromatic substitution (SNAr) of thiophene derivatives, the size of both the substituent on the ring and the incoming nucleophile can influence the reaction outcome.

The geometry of the thiophene ring, being a five-membered heterocycle, generally leads to lower steric interactions compared to six-membered aromatic rings like benzene. rsc.org This allows for successful Hammett correlations even in fully substituted thiophenes. rsc.org

However, steric hindrance can still play a role. Studies on the nucleophilic substitution of 2-L-5-nitrothiophenes and 2-L-3-methyl-5-nitrothiophenes have shown that the presence of a methyl group at the C-3 position can influence the reaction rate, although the effect varies depending on the leaving group and the nucleophile. rsc.org For instance, in piperidino substitutions with halogen leaving groups, primary steric effects were found to be absent, but they were observed when the leaving group was a phenylsulfonyl group. rsc.org The presence of a bulky substituent can hinder the approach of the nucleophile to the reaction center, thereby slowing down the reaction. numberanalytics.com

Electrophilicity Parameter (E) Quantification and Correlation Studies

The concept of electrophilicity provides a quantitative measure of a molecule's ability to accept electrons. The Mayr equation, log k(20°C) = s(E + N), correlates the second-order rate constant (k) with the electrophilicity parameter (E) of the electrophile and the nucleophilicity parameters (N and s) of the nucleophile. researchgate.netnih.gov

This framework has been applied to understand the reactivity of substituted thiophenes. Kinetic studies of the reactions of 3-X-thiophenes with various electrophiles have allowed for the determination of their nucleophilicity parameters. researchgate.net Furthermore, a correlation between the Hammett constant (σp) and the electrophilicity parameter (E) has been established for SNAr reactions of 2-methoxy-3-X-5-nitrothiophenes with amines. nih.gov

Computational studies using Density Functional Theory (DFT) have complemented experimental findings by providing insights into the reaction mechanisms and the role of intermediates in SNAr reactions of substituted thiophenes. nih.gov These studies help in rationalizing the observed kinetic data and understanding the factors that govern the rate-limiting step. nih.gov

Table of Electrophilicity and Nucleophilicity Parameters

Compound/IonENs
Benzhydrylium ionsVariable--
Michael acceptorsVariable--
3-X-Thiophenes (X = CH₃, H, Br)-VariableVariable
Amines (e.g., piperidine, pyrrolidine)-VariableVariable

Note: This table provides a conceptual framework. Specific values for E, N, and s are determined experimentally for each reacting pair under specific solvent conditions.

Ambident Reactivity of Electrophilic Centers

Ambident electrophiles are molecules that possess two or more electrophilic centers, offering multiple sites for nucleophilic attack. In the case of nitro-substituted thiophenes, the presence of the nitro group can introduce such reactivity.

While the primary electrophilic center in this compound for SNAr is the carbon atom bearing the bromine atom (C-2), other positions on the thiophene ring can also exhibit electrophilic character, influenced by the electron-withdrawing nature of the nitro group. For instance, 2,3-dimethylthiirene 1,1-dioxide has been shown to act as an ambident electrophile in its reactions with α-metallated nitriles, leading to the formation of different dihydrothiophene derivatives. rsc.org

The concept of ambident reactivity is more commonly discussed for nucleophiles, such as the nitrite (B80452) ion, which can attack from either the nitrogen or the oxygen atom. youtube.com However, the principle can be extended to electrophiles where the distribution of electron density creates multiple reactive sites. The specific site of attack by a nucleophile will depend on factors such as the nature of the nucleophile (hard vs. soft), the reaction conditions, and the relative stability of the possible transition states.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. For 2-bromo-5-methyl-3-nitrothiophene, DFT calculations would be employed to determine its most stable three-dimensional geometry, a process known as structural optimization. This involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached.

Once the optimized structure is obtained, various electronic properties can be calculated. These include the distribution of electron density, dipole moment, and the energies of molecular orbitals. Such calculations are foundational for understanding the molecule's physical and chemical behavior. For instance, the bond lengths, bond angles, and dihedral angles predicted by DFT can be compared with experimental data if available, to validate the computational model.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). lookchem.cn The energy and shape of these orbitals are crucial for predicting a molecule's reactivity. lookchem.cn The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. lookchem.cn

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive. For this compound, FMO analysis would identify the regions of the molecule most susceptible to nucleophilic and electrophilic attack.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. The MEP map is plotted onto the electron density surface, using a color scale to indicate different potential values.

Typically, red and yellow colors represent regions of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. Conversely, blue and green colors indicate regions of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. An MEP map of this compound would highlight the electrophilic character of the nitro group and the potential for interactions at other sites on the thiophene (B33073) ring.

Natural Bond Orbital (NBO) Analysis and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a method used to study charge transfer and bonding interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals.

A key aspect of NBO analysis is the study of hyperconjugative interactions, which involve the donation of electron density from a filled bonding or lone pair orbital to an adjacent empty antibonding orbital. These interactions stabilize the molecule. The stabilization energy associated with each interaction can be quantified using second-order perturbation theory. For this compound, NBO analysis could reveal important stabilizing interactions between the substituents and the thiophene ring.

Global Chemical Reactivity Descriptors

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These descriptors provide a quantitative basis for comparing the reactivity of different molecules and for understanding the electronic nature of this compound.

Investigation of Transition States and Reaction Intermediates

Computational chemistry is instrumental in studying the mechanisms of chemical reactions. This involves identifying and characterizing transition states, which are the high-energy structures that connect reactants and products, and reaction intermediates, which are short-lived species formed during the reaction.

For reactions involving this compound, such as nucleophilic aromatic substitution, computational methods can be used to model the structure and energy of potential intermediates. One such intermediate in substitutions on nitrothiophenes is a zwitterionic species, often referred to as a Meisenheimer complex. Studying these transient structures provides critical insights into the reaction mechanism.

Prediction of Reaction Pathways and Selectivity

By mapping out the potential energy surface of a reaction, computational chemistry can predict the most likely reaction pathways and the selectivity of a reaction. This involves comparing the activation energies of different possible routes. The pathway with the lowest activation energy is generally the most favored.

For a substituted thiophene like this compound, there can be multiple possible outcomes for a given reaction. For example, a "halogen dance" reaction, a type of rearrangement, has been observed in the related compound 2-bromo-5-methylthiophene. Theoretical studies can help to predict whether such rearrangements are likely and can explain the observed regioselectivity in substitution reactions by analyzing the stability of different potential transition states and intermediates.

Derivatization and Functionalization Strategies Using 2 Bromo 5 Methyl 3 Nitrothiophene As a Building Block

Synthesis of Substituted Pyridines and Pyrimidines

The utility of thiophene (B33073) derivatives, including those analogous to 2-bromo-5-methyl-3-nitrothiophene, extends to the synthesis of biologically relevant nitrogen-containing heterocycles like pyridines and pyrimidines. While direct synthesis examples starting from this compound are not extensively detailed in the provided results, the general reactivity of similar bromo-nitro-aromatic compounds provides a strong basis for these transformations. For instance, 2-bromo-5-nitropyridine (B18158) is a known precursor for various substituted pyridines. nbinno.com The bromine atom can be displaced by nucleophiles or participate in cross-coupling reactions, while the nitro group can be reduced to an amino group, which is a key step in forming fused ring systems or introducing further functionality. nbinno.com

The synthesis of substituted pyrimidines often involves the condensation of a thiophene-containing chalcone (B49325) with a guanidine (B92328) derivative. nih.gov Although not directly using this compound, this methodology highlights a potential pathway where the thiophene moiety could be derived from it. For example, a thiophene carboxaldehyde, potentially synthesized from this compound, could react with barbituric or thiobarbituric acid to form thiophene-pyrimidine derivatives. chimicatechnoacta.ruchimicatechnoacta.ru The synthesis of 2-amino-5-bromo-4(3H)-pyrimidinones has been achieved through a regioselective protocol, demonstrating the feasibility of incorporating a brominated pyrimidine (B1678525) core. nih.gov Furthermore, cross-coupling reactions of 5-bromo-1,2,3-triazine (B172147) have been shown to produce pyridines and pyrimidines in a two-step process, suggesting that a similar strategy could be applicable to brominated thiophenes. uzh.ch

Table 1: Examples of Pyridine (B92270) and Pyrimidine Synthesis Strategies

Starting Material TypeReagents and ConditionsProduct Type
2-Bromo-5-nitropyridineNucleophiles (amines, thiols, alkoxides)2-Substituted-5-nitropyridines nbinno.com
2-Bromo-5-nitropyridineArylboronic acids, Palladium catalyst2-Aryl-5-nitropyridines nbinno.com
Thiophene ChalconeGuanidine derivativeSubstituted Pyrimidines nih.gov
3-Substituted-thiophene-2-carboxaldehydeBarbituric/Thiobarbituric acid, H2O2:HCl5-(3-Substituted-thiophene)-pyrimidine derivatives chimicatechnoacta.ruchimicatechnoacta.ru
2-Amino-6-methyl-4(3H)-pyrimidinonen-BuLi, Electrophiles (e.g., ethyl bromide)C6-Substituted 2-amino-4(3H)-pyrimidinones nih.gov
5-Bromo-1,2,3-triazineArylboronic acids, Pd catalyst, then diversification(Hetero)aryl-pyridines and pyrimidines uzh.ch

Formation of Oligothiophene Precursors and Conjugated Systems

This compound is a valuable starting material for the synthesis of oligothiophene precursors, which are the fundamental units for creating larger conjugated systems with applications in organic electronics. The bromine atom on the thiophene ring is ideally positioned for participation in cross-coupling reactions, such as Suzuki coupling, which is a powerful method for forming carbon-carbon bonds between thiophene units. sigmaaldrich.com

The general strategy involves the reaction of a bromo-thiophene derivative with a thiophene-boronic acid or a bis(pinacolato)diboron (B136004) in the presence of a palladium catalyst. sigmaaldrich.comresearchgate.net This allows for the step-wise construction of well-defined oligothiophenes. For instance, 2,5-dibromo-3-methylthiophene (B84023) has been selectively mono- and di-arylated via Suzuki coupling to create a variety of substituted thiophenes. researchgate.net Similarly, 2,5-dibromo-3-hexylthiophene (B54134) has been used to synthesize 5-aryl-2-bromo-3-hexylthiophenes. nih.gov These reactions demonstrate the feasibility of controlling the regioselectivity of the coupling to build specific oligomeric structures.

The resulting oligothiophenes can be further functionalized. For example, formylation followed by Knoevenagel condensation can introduce acceptor groups, leading to donor-acceptor (D-A) or acceptor-donor-acceptor (A-D-A) architectures, which are crucial for tuning the electronic properties of the final conjugated materials. uniroma1.it The presence of the nitro group in the starting material offers an additional handle for modification, as it can be reduced to an amine and subsequently derivatized, or it can influence the electronic properties of the resulting oligomer. Computational studies on protonated thiophene-based oligomers have provided insights into their electron delocalization and aromaticity, which are key factors for their application as chromophores. rsc.org

Development of Novel Heterocyclic Architectures

The reactivity of this compound allows for its incorporation into a variety of novel heterocyclic architectures beyond simple pyridines and pyrimidines. The combination of the bromo and nitro functionalities on the thiophene ring provides a platform for complex cyclization and annulation reactions.

For instance, the bromo-nitro-thienyl moiety can be used as a building block in the synthesis of fused heterocyclic systems. While specific examples starting directly from this compound are not prevalent in the provided search results, the general principles of heterocyclic synthesis suggest numerous possibilities. The bromine atom can serve as a handle for lithiation followed by reaction with various electrophiles, a strategy that has been used to create 2-substituted 3-bromo-5-methylthiophenes. researchgate.net This lithiated intermediate could potentially react intramolecularly or with a suitable difunctional reagent to construct a new ring fused to the thiophene core.

Furthermore, the nitro group can be reduced to an amino group, which can then participate in condensation reactions to form new heterocyclic rings. For example, an amino-thienyl derivative could react with a β-ketoester to form a thieno[2,3-b]pyridine (B153569) ring system. The versatility of bromo-nitro-aromatics is highlighted by the use of 2-bromo-5-nitrothiophene (B82342) in preparing compounds like 3-bromo-4-(5-nitro-2-thienyl)-6-ethoxypyridine and 5-chloro-2-methoxy-4-(5-nitrothien-2-yl)-pyridine, demonstrating the construction of complex substituted bi-aryl heterocyclic systems. sigmaaldrich.com

Introduction of Diverse Functional Groups via Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound is an excellent substrate for these transformations, enabling the introduction of a wide array of functional groups at the 2-position of the thiophene ring. The carbon-bromine bond is readily activated by palladium catalysts, facilitating reactions with various coupling partners.

The Suzuki-Miyaura cross-coupling reaction is particularly effective for this purpose, allowing for the formation of carbon-carbon bonds with aryl, heteroaryl, and vinyl boronic acids or esters. researchgate.netnih.govnih.gov This has been demonstrated in the synthesis of 2-(bromomethyl)-5-aryl-thiophenes and 5-aryl-2-bromo-3-hexylthiophenes. nih.govnih.gov The reaction conditions, including the choice of palladium catalyst, ligand, and base, can be optimized to achieve high yields and tolerate a broad range of functional groups on the coupling partner. researchgate.netnih.gov

Other cross-coupling reactions, while not explicitly detailed for this compound in the provided results, are also highly plausible. These include the Stille coupling (with organotin reagents), Heck coupling (with alkenes), Sonogashira coupling (with terminal alkynes), and Buchwald-Hartwig amination (with amines). These reactions would allow for the introduction of alkyl, alkenyl, alkynyl, and amino functionalities, respectively, further expanding the chemical space accessible from this versatile building block. The selective nature of these cross-coupling reactions allows for the precise installation of desired functional groups, which is crucial for the targeted synthesis of materials with specific electronic, optical, or biological properties.

Table 2: Overview of Cross-Coupling Reactions for Functionalization

Reaction TypeCoupling PartnerCatalyst/Ligand System (Typical)Introduced Functional Group
Suzuki-MiyauraAryl/Heteroaryl Boronic AcidsPd(PPh₃)₄, K₃PO₄Aryl/Heteroaryl researchgate.netnih.govnih.gov
StilleOrganotin ReagentsPd(PPh₃)₄Alkyl, Alkenyl, Aryl
HeckAlkenesPd(OAc)₂, P(o-tolyl)₃Alkenyl
SonogashiraTerminal AlkynesPdCl₂(PPh₃)₂, CuIAlkynyl
Buchwald-HartwigAminesPd₂(dba)₃, BINAPAmino

Advanced Applications in Organic Synthesis and Materials Science

Role as an Intermediate in Complex Molecule Synthesis (excluding pharmaceuticals as final products)

2-Bromo-5-methyl-3-nitrothiophene serves as a versatile intermediate for the construction of complex molecular architectures through a variety of organic reactions. The carbon-bromine bond is particularly amenable to palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds. Reactions such as the Suzuki, Stille, and Sonogashira couplings allow for the attachment of diverse aryl, vinyl, or alkynyl groups at the 2-position of the thiophene (B33073) ring.

Simultaneously, the nitro group strongly activates the thiophene ring towards nucleophilic aromatic substitution. This dual reactivity enables sequential, site-selective modifications. For instance, a related compound, 2-bromo-5-nitrothiophene (B82342), is utilized as a key intermediate in the preparation of complex heterocyclic systems like substituted pyridines and pyrimidines. sigmaaldrich.com In these syntheses, the thiophene unit acts as a foundational component that is later transformed or integrated into a larger, more complex structure.

Furthermore, the electron-withdrawing nature of the nitro group facilitates reactions where the bromo-nitro aromatic system is attacked by a nucleophile, leading to the displacement of the bromine atom. This reactivity is analogous to the synthesis of complex dyes and pigments, such as 3-heterylamino-substituted 9-nitrobenzanthrones, which are formed from a bromo-nitro precursor. nih.gov This demonstrates the potential of this compound to act as a building block for large, polycyclic aromatic compounds used as functional dyes.

Table 1: Key Coupling Reactions for Modifying this compound

Reaction Name Coupling Partner Catalyst System (Typical) Resulting Bond
Suzuki Coupling Organoboron compound (e.g., boronic acid) Pd catalyst (e.g., Pd(PPh₃)₄) + Base C(sp²)-C(sp²) or C(sp²)-C(sp³)
Stille Coupling Organotin compound (organostannane) Pd catalyst (e.g., Pd(PPh₃)₄) C(sp²)-C(sp²), C(sp²)-C(sp³), C(sp²)-C(sp)
Sonogashira Coupling Terminal alkyne Pd catalyst + Cu(I) cocatalyst + Base C(sp²)-C(sp)

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., amine, alkoxide) | Base or heat | C(sp²)-N, C(sp²)-O |

Contributions to Organic Electronic Devices and Materials (e.g., chromophores)

Thiophene-based molecules are fundamental components in the field of organic electronics due to their excellent charge-transport properties and chemical stability. This compound serves as a precursor for the synthesis of such functional materials, particularly chromophores, which are molecules that absorb light in the visible spectrum.

A significant application is in the creation of precursors for sophisticated chromophores. The related compound 2-bromo-5-nitrothiophene is a documented participant in the synthesis of oligothiophene precursors, which are then used to generate (porphinato)zinc(II)-based chromophores. sigmaaldrich.com Porphyrins are crucial in various light-harvesting applications, and the ability to functionalize them with tailored thiophene units allows for the fine-tuning of their electronic and optical properties.

Moreover, the structural motif of functionalized thiophenes is central to the design of organic dyes for dye-sensitized solar cells (DSSCs). researchgate.netnih.gov For example, complex dyes based on dithienothiophene (DTT) are synthesized from brominated starting materials to serve as the light-absorbing component in solar cells. nih.gov Similarly, phenothiazine-based dyes often incorporate thiophene units as π-spacers to modulate the electronic structure and improve device performance. researchgate.netnih.gov The reactivity of this compound makes it a suitable candidate for incorporation into these D-π-A (Donor-π bridge-Acceptor) dye structures, where the thiophene ring can act as part of the conjugated π-bridge.

Use in the Synthesis of Scaffolds for Chemical Research (excluding biological activity, dosage, safety)

In chemical research, a "scaffold" refers to a core molecular structure from which a library of derivative compounds can be synthesized. This compound is a valuable starting material for creating more elaborate heterocyclic scaffolds that are subjects of academic and industrial research, particularly in materials science.

One of the most important applications of brominated thiophenes is in the synthesis of fused ring systems. For instance, brominated thienothiophenes are key intermediates for building the thieno[3,2-b]thiophene (B52689) scaffold. ossila.com This fused heterocyclic system is a rigid, planar, and electron-rich core that is widely used to create semiconducting molecules for organic field-effect transistors (OFETs) and other electronic devices. ossila.com The synthetic pathways to these scaffolds often rely on the selective functionalization of bromo-substituted thiophenes.

Additionally, as established, intermediates like 2-bromo-5-nitrothiophene can be used to prepare substituted pyridine (B92270) and pyrimidine (B1678525) scaffolds. sigmaaldrich.com These nitrogen-containing heterocycles are fundamental building blocks in coordination chemistry and supramolecular chemistry, where they are used to construct complex ligands for metal catalysts or to design molecules that self-assemble into larger, ordered structures. The ability to introduce a thiophene moiety onto these scaffolds allows for the creation of novel hybrid structures with unique electronic and physical properties.

Precursors for Polymer Chemistry and Oligomerization (e.g., oligothienyleneethynylenes)

The development of conjugated polymers and oligomers is a cornerstone of modern materials science. These materials combine the processing advantages of plastics with the electronic properties of semiconductors. This compound, possessing a reactive bromine site, is an ideal monomer precursor for synthesizing such materials.

The synthesis of well-defined, short-chain polymers, or oligomers, is a key area of research. A closely related compound, 2-bromo-5-nitrothiophene, is used to prepare oligothiophene precursors. sigmaaldrich.com Oligothiophenes are among the most studied classes of organic semiconductors. By controlling the number of repeating thiophene units, their electronic properties can be precisely tuned.

Furthermore, the bromo-functionality allows for polymerization through cross-coupling reactions. For instance, poly(thienothiophene)s, which are conjugated polymers with excellent stability, can be synthesized via the electropolymerization of functionalized thieno[3,2-b]thiophene monomers derived from brominated precursors. ossila.com More complex, well-defined structures like oligothienyleneethynylenes can be envisioned through Sonogashira coupling reactions. This would involve reacting a bifunctional thiophene monomer (derived from this compound) with a di-alkyne, creating a repeating chain of alternating thiophene and acetylene (B1199291) units, known for their rigid, rod-like structure and interesting optoelectronic properties.

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
2-bromo-5-nitrothiophene
Pyridine
Pyrimidine
3-heterylamino-substituted 9-nitrobenzanthrone
(porphinato)zinc(II)
dithienothiophene (DTT)
Phenothiazine
thieno[3,2-b]thiophene
2,3,5,6-Tetrabromothieno[3,2-b]thiophene
Thiazolo[3,2-a]oxopyrimidines
Thiouracils
poly(thienothiophene)

Spectroscopic and Analytical Investigations for Structural Elucidation and Purity Assessment

Fourier-Transform Infrared (FTIR) Spectroscopy Applications

Table 1: Predicted FTIR Spectral Data for 2-Bromo-5-methyl-3-nitrothiophene

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Nitro (-NO₂)Asymmetric Stretch1550-1500
Nitro (-NO₂)Symmetric Stretch1355-1315
Aromatic C-HStretch3100-3000
Aromatic C=CStretch1600-1450
Methyl (-CH₃)Asymmetric Stretch~2960
Methyl (-CH₃)Symmetric Stretch~2870
Methyl (-CH₃)Bending~1450 and ~1375
C-BrStretch700-500

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

In the ¹H NMR spectrum, the single aromatic proton on the thiophene (B33073) ring is expected to appear as a singlet, with its chemical shift influenced by the adjacent electron-withdrawing nitro group and the bromine atom. The methyl protons will also produce a singlet, typically in the upfield region of the spectrum.

The ¹³C NMR spectrum will show distinct signals for each of the five carbon atoms in the molecule. The chemical shifts of the thiophene ring carbons will be spread over a range, with the carbon bearing the nitro group being significantly downfield. The carbon attached to the bromine atom will also be influenced by the halogen's electronegativity. The methyl carbon will resonate at a characteristic upfield position. While specific, published NMR data for this compound is scarce, analysis of closely related structures allows for the prediction of chemical shift regions.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

NucleusAtomPredicted Chemical Shift (δ) ppm
¹HThiophene-H7.0 - 8.5
¹HMethyl (-CH₃)2.0 - 3.0
¹³CThiophene Ring110 - 150
¹³CMethyl (-CH₃)15 - 25

Mass Spectrometry for Molecular Weight Confirmation (HRMS)

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). For this compound (C₅H₄BrNO₂S), the exact mass can be calculated and compared to the experimentally determined value for confirmation. The presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a distinctive M and M+2 isotopic cluster in the mass spectrum, providing further evidence for the presence of a single bromine atom in the molecule.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound

ParameterValue
Molecular FormulaC₅H₄BrNO₂S
Exact Mass220.91461 u
Monoisotopic Mass220.91461 u

This data is crucial for unequivocally confirming the elemental composition of the synthesized compound. guidechem.com

Chromatographic Techniques for Purification and Analysis (e.g., HPLC, TLC, Column Chromatography)

Chromatographic techniques are essential for the purification of this compound and for assessing its purity.

Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity checks. A suitable mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, would be used to achieve good separation of the product from any starting materials or byproducts on a silica (B1680970) gel plate.

Column Chromatography is the standard method for purifying the compound on a larger scale. Silica gel is commonly used as the stationary phase, and a solvent system similar to that used for TLC is employed to elute the desired product.

High-Performance Liquid Chromatography (HPLC) offers a more precise and quantitative method for purity analysis. A reverse-phase HPLC method, likely employing a C18 column, would be suitable. sielc.comsielc.com A mobile phase consisting of a mixture of acetonitrile (B52724) and water, with a small amount of acid like formic acid for improved peak shape, is a common choice for such compounds. sielc.comsielc.com The retention time of the compound under specific conditions serves as an identifying characteristic, and the peak area can be used to determine its purity. For the separation of brominated 3-methylthiophene (B123197) isomers, gas chromatography-mass spectrometry (GC-MS) has also been utilized. sciencemadness.org

Table 4: Commonly Used Chromatographic Techniques for the Analysis and Purification of this compound

TechniqueStationary PhaseTypical Mobile PhaseApplication
Thin-Layer Chromatography (TLC)Silica GelHexane/Ethyl AcetateReaction Monitoring, Purity Check
Column ChromatographySilica GelHexane/Ethyl AcetatePurification
High-Performance Liquid Chromatography (HPLC)C18 (Reverse-Phase)Acetonitrile/Water with Formic AcidPurity Analysis, Quantification
Gas Chromatography-Mass Spectrometry (GC-MS)VariousInert Carrier Gas (e.g., He)Separation of Isomers, Analysis

Future Research Directions and Unexplored Avenues for 2 Bromo 5 Methyl 3 Nitrothiophene Chemistry

Exploration of Novel Reaction Pathways and Catalytic Systems

The functional groups of 2-bromo-5-methyl-3-nitrothiophene offer multiple sites for chemical modification. Future research will likely focus on developing innovative reaction pathways and catalytic systems to exploit this reactivity. The bromo group is a prime site for various cross-coupling reactions, which are fundamental in carbon-carbon and carbon-heteroatom bond formation.

Exploration of palladium-catalyzed reactions such as Suzuki, Stille, and Heck couplings using this substrate could yield a diverse array of substituted thiophenes. researchgate.netnih.govscribd.com Furthermore, the development of nickel-catalyzed cross-coupling reactions could provide more cost-effective and sustainable alternatives. cmu.edu The electron-deficient nature of the nitro-substituted thiophene (B33073) ring also makes it a candidate for C-H activation reactions, a rapidly advancing field in organic synthesis that allows for direct functionalization of the thiophene core. nih.govacs.org

Future investigations could also delve into the reactivity of the nitro group. Selective reduction of the nitro group to an amino group would provide a key intermediate for the synthesis of a different class of compounds, including fused heterocyclic systems and novel dye molecules. The development of chemoselective reduction methods that leave the bromo substituent intact would be a significant contribution.

Reaction TypePotential CatalystPotential ProductsResearch Focus
Suzuki CouplingPd(PPh₃)₄, PdCl₂(dppf)Aryl- or heteroaryl-substituted nitrothiophenesOptimization of reaction conditions for high yields and functional group tolerance.
Stille CouplingPd(PPh₃)₄Stannylated thiophenes or coupling with organostannanesExploration of a wide range of coupling partners.
Heck CouplingPd(OAc)₂Alkenyl-substituted nitrothiophenesInvestigation of regioselectivity and stereoselectivity.
Buchwald-Hartwig AminationPalladium or Copper catalystsAmino-substituted nitrothiophenesDevelopment of catalysts for efficient C-N bond formation.
C-H ActivationRh(III) or Pd(II) catalystsDirectly functionalized thiophene derivativesExploration of directing group strategies for site-selective functionalization. nih.gov

Synthesis of Advanced Materials with Tunable Properties

Thiophene-based polymers are renowned for their applications in organic electronics, including conductive polymers, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). The unique electronic properties of this compound make it an intriguing monomer for the synthesis of novel polymeric materials.

The presence of the electron-withdrawing nitro group is expected to lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the resulting polymers. This can be advantageous for creating n-type or ambipolar organic semiconductors, which are less common than their p-type counterparts. cmu.edu Polymerization of this compound, potentially through dehalogenative coupling reactions, could lead to new conductive polymers with tailored electronic and optical properties.

Furthermore, the bromo- and methyl- substituents provide handles for post-polymerization modification, allowing for the fine-tuning of the material's properties such as solubility, processability, and solid-state packing. The synthesis of copolymers with other thiophene derivatives or different aromatic systems could lead to materials with a broad range of tunable properties for specific applications in electronic devices. acs.orgresearchgate.net

Material TypePotential Synthetic RoutePotential PropertiesPotential Applications
Conductive PolymersDehalogenative polymerization (e.g., with Ni(COD)₂)N-type or ambipolar charge transport, tunable bandgapOrganic field-effect transistors (OFETs), organic photovoltaics (OPVs)
CopolymersCo-polymerization with other functionalized thiophenesTunable optoelectronic properties, improved solubilityOrganic light-emitting diodes (OLEDs), sensors
Functional MaterialsPost-polymerization modificationAltered surface properties, introduction of specific functionalitiesBiosensors, smart materials

Mechanistic Insights into Complex Transformations

A deeper understanding of the reaction mechanisms involved in the transformations of this compound is crucial for the rational design of new synthetic methods and materials. Future research should aim to elucidate the mechanistic details of key reactions, such as cross-coupling, polymerization, and functional group interconversions.

For instance, computational studies, such as Density Functional Theory (DFT) calculations, could be employed to model reaction pathways, predict transition state energies, and understand the influence of the substituents on the reactivity of the thiophene ring. capes.gov.br Experimental mechanistic studies, including kinetic analysis and the isolation and characterization of reaction intermediates, will also be vital. Understanding the mechanism of polymerization, for example, is key to controlling the polymer's molecular weight, regioregularity, and ultimately its electronic properties. capes.gov.brduke.edu

Chemo-, Regio-, and Stereoselective Synthesis

The presence of multiple reactive sites in this compound presents challenges and opportunities for selective synthesis. Future research will undoubtedly focus on the development of highly chemo-, regio-, and stereoselective synthetic methods.

For example, developing conditions for the selective reaction at either the C-Br bond or a C-H bond of the thiophene ring would be a significant achievement, enabling the stepwise and controlled construction of complex molecules. acs.org In the context of polymerization, controlling the regiochemistry of the polymer chain (head-to-tail vs. head-to-head vs. tail-to-tail linkages) is critical for achieving desired material properties, as it directly impacts the polymer's planarity and electronic conjugation. cmu.edu

Furthermore, the synthesis of chiral derivatives of this compound and their subsequent stereoselective transformations could lead to the development of novel chiral ligands for asymmetric catalysis or chiroptical materials. rsc.orgrsc.org

Sustainable and Green Chemistry Approaches to its Synthesis and Reactions

In line with the growing importance of sustainable chemistry, future research should prioritize the development of environmentally benign methods for the synthesis and reactions of this compound. ebrary.netroyalsocietypublishing.orgnih.govprimescholars.com This includes the use of greener solvents, the development of catalyst systems based on earth-abundant metals, and the design of reactions with high atom economy.

For instance, exploring reactions in water or bio-based solvents, or under solvent-free conditions, would significantly reduce the environmental impact. ebrary.netroyalsocietypublishing.org The use of energy-efficient techniques such as microwave or ultrasound irradiation could also be investigated to accelerate reactions and reduce energy consumption. Moreover, the development of catalytic systems that can be easily recovered and reused would enhance the sustainability of synthetic processes involving this compound. The principles of green chemistry should be a guiding factor in all future explorations of the chemistry of this compound. ebrary.netroyalsocietypublishing.orgnih.gov

Q & A

Q. What are the optimal synthetic routes for preparing 2-Bromo-5-methyl-3-nitrothiophene with high purity?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the thiophene ring. A common approach includes:

Nitration : Introduce the nitro group at the 3-position using a mixture of nitric and sulfuric acids under controlled temperatures (0–5°C) to avoid over-nitration.

Bromination : Electrophilic bromination at the 2-position using bromine in acetic acid or N \text{N}-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) at 60–80°C.

Methylation : Install the methyl group at the 5-position via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst (e.g., AlCl3\text{AlCl}_3).
Purification is critical: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol yields >95% purity. Monitor reaction progress using TLC and confirm purity via 1H^1\text{H} NMR and HPLC .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • 1H^1\text{H} NMR : Aromatic protons appear as a singlet or doublet in δ 7.2–8.1 ppm, with deshielding due to the nitro group. The methyl group resonates as a singlet at δ 2.4–2.6 ppm.
  • IR Spectroscopy : Strong absorption bands for NO2\text{NO}_2 (asymmetric stretch ~1520 cm1^{-1}, symmetric stretch ~1350 cm1^{-1}) and C-Br (600–800 cm1^{-1}).
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 235–237 (M+^+) with isotopic patterns characteristic of bromine.
    Cross-validate results with elemental analysis (C, H, N, S) and X-ray crystallography for structural confirmation .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.
  • Storage : Store in amber glass vials at 2–8°C under inert atmosphere (argon or nitrogen) to prevent decomposition.
  • Emergency Protocols : In case of skin contact, rinse with copious water and seek medical attention. Neutralize spills with sodium bicarbonate.
    Refer to Safety Data Sheets (SDS) for specific toxicity data and disposal guidelines .

Advanced Research Questions

Q. How can DFT/B3LYP calculations predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level is used to:

Optimize Geometry : Minimize energy to obtain the most stable conformation.

HOMO-LUMO Analysis : Calculate frontier orbitals to predict reactivity. The nitro group lowers LUMO energy, enhancing electrophilicity.

Electrostatic Potential Maps : Visualize electron-rich (thiophene ring) and electron-deficient (nitro group) regions.
Compare computational results with experimental UV-Vis spectra (λmax_{\text{max}} ~300 nm) to validate electronic transitions .

Q. How do researchers resolve contradictions in reported reaction yields for cross-coupling reactions involving this compound?

  • Methodological Answer : Contradictions often arise from:
  • Catalyst Efficiency : Test palladium catalysts (e.g., Pd(PPh3_3)4_4 vs. PdCl2_2) under identical conditions.
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) with non-polar alternatives (toluene).
  • Temperature Control : Optimize via microwave-assisted synthesis (80–120°C) to reduce side reactions.
    Use Design of Experiments (DoE) to systematically vary parameters and identify critical factors. Validate yields via 1H^1\text{H} NMR integration against an internal standard .

Q. What methodologies analyze intermolecular interactions in this compound derivatives using Hirshfeld surface analysis?

  • Methodological Answer : Hirshfeld surfaces quantify intermolecular contacts:

Generate Surfaces : Use CrystalExplorer with X-ray crystallography data.

Fingerprint Plots : Identify dominant interactions (e.g., Br···H, C-H···O) via did_{\text{i}} (distance to nearest internal atom) and ded_{\text{e}} (distance to external atom).

Enrichment Ratios : Compare observed vs. random contact probabilities to highlight preferred interactions.
This reveals how bromine and nitro groups influence crystal packing and stability .

Q. How can regioselectivity in electrophilic substitutions on this compound be modulated?

  • Methodological Answer : The nitro group directs electrophiles to the 4-position (meta to nitro), while bromine exerts an ortho/para-directing effect. To override competing effects:
  • Blocking Groups : Temporarily protect reactive sites (e.g., silylation of the thiophene sulfur).
  • Lewis Acid Catalysts : Use FeCl3\text{FeCl}_3 to polarize the ring and favor specific positions.
    Monitor regioselectivity via 1H^1\text{H} NMR or LC-MS after derivatization .

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2-Bromo-5-methyl-3-nitrothiophene
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.